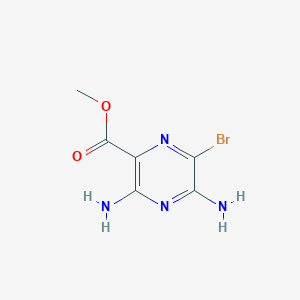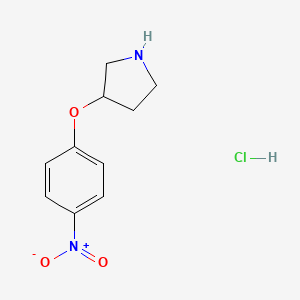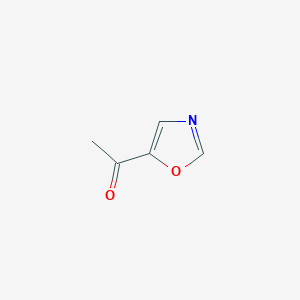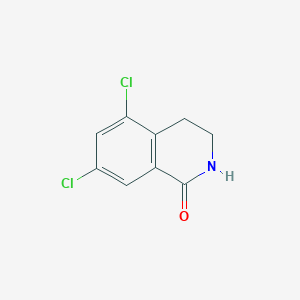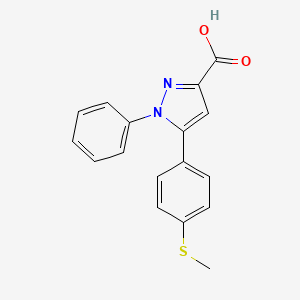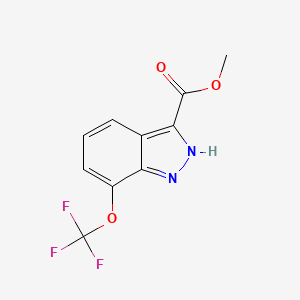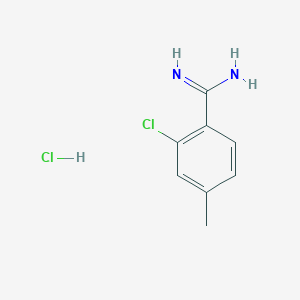![molecular formula C16H25Cl2NO B1423907 Chlorhydrate de 2-[2-(2-chloro-4-isopropylphénoxy)éthyl]-pipéridine CAS No. 1219967-61-9](/img/structure/B1423907.png)
Chlorhydrate de 2-[2-(2-chloro-4-isopropylphénoxy)éthyl]-pipéridine
Vue d'ensemble
Description
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 2-(2-chloro-4-isopropylphenoxy)ethyl group, making it a valuable intermediate in various chemical syntheses and pharmacological studies.
Applications De Recherche Scientifique
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including inflammation and neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
Mode of Action
The exact mode of action of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its targets . .
Analyse Biochimique
Biochemical Properties
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride can interact with proteins involved in cell signaling, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to the observed effects over time. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of cellular processes, including prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory activity, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine and feces . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride typically involves the reaction of 2-chloro-4-isopropylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the 2-chloroethylpiperidine, resulting in the formation of the desired product. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Chloro-4-methylphenoxy)ethyl]-piperidine hydrochloride
- 2-[2-(2-Chloro-4-tert-butylphenoxy)ethyl]-piperidine hydrochloride
- 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]-piperidine hydrochloride
Uniqueness
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
Propriétés
IUPAC Name |
2-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYGKHRTOKCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


